Tributylphosphonium tetrafluoroborate acts as a ligand in various cross-coupling reactions, which are fundamental tools for constructing complex molecules from simpler building blocks. It plays a crucial role by facilitating the transfer of functional groups between different organic molecules. Some of the prominent cross-coupling reactions where Tributylphosphonium tetrafluoroborate finds use include:
The efficiency and selectivity of these reactions are often enhanced by the presence of Tributylphosphonium tetrafluoroborate, making it a valuable tool for organic chemists.
Beyond its role as a catalyst ligand, Tributylphosphonium tetrafluoroborate finds applications in various other scientific research areas, including:
Tributylphosphonium tetrafluoroborate is a chemical compound with the molecular formula and a molecular weight of 290.13 g/mol. It is categorized as a phosphonium salt, where tributylphosphonium acts as the cation and tetrafluoroborate as the anion. This compound is recognized for its stability and non-pyrophoric nature, making it suitable for various chemical applications, particularly in catalysis . It serves as a precursor to the tri-n-butylphosphine ligand, which is utilized in numerous catalytic processes, including organic synthesis and material science .
The mechanism of action for Tributylphosphonium tetrafluoroborate depends on the specific application.
Tributylphosphonium tetrafluoroborate can be synthesized through various methods:
Tributylphosphonium tetrafluoroborate finds applications across several fields:
Interaction studies involving tributylphosphonium tetrafluoroborate focus on its role as a ligand and catalyst. Research indicates that it can effectively coordinate with metal centers in catalytic cycles, enhancing reaction rates and selectivity. Additionally, studies on its behavior in ionic liquid systems reveal insights into its solvation properties and interactions with other ionic species, which are crucial for understanding its efficacy in electrochemical applications .
Tributylphosphonium tetrafluoroborate shares similarities with several other phosphonium salts. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tributylphosphonium tetrafluoroborate | Stable, non-pyrophoric; versatile catalyst | |
Tri-tert-butylphosphonium tetrafluoroborate | More sterically hindered; used in selective reactions | |
Tri-n-butylphosphine tetrafluoroborate | Related but lacks the cationic stability of the salt | |
Dimethylphenylphosphonium tetrafluoroborate | Aromatic substitution; different reactivity profile | |
Tetraethylammonium tetrafluoroborate | Quaternary ammonium salt; different ionic character |
Tributylphosphonium tetrafluoroborate's unique combination of stability, non-pyrophoric nature, and catalytic versatility distinguishes it from these similar compounds, making it particularly valuable in both academic research and industrial applications.
Tributylphosphonium tetrafluoroborate, also known as tributylphosphine tetrafluoroborate, is a phosphonium salt with the molecular formula C₁₂H₂₈BF₄P. It consists of a phosphonium cation with three n-butyl chains attached to the phosphorus atom, paired with a tetrafluoroborate anion. This compound is registered under CAS number 113978-91-9 and has the European Community (EC) Number 811-463-0.
The compound can be represented by the structural formula [n-Bu₃PH]BF₄, where three n-butyl groups are attached to a phosphorus atom bearing a positive charge, with a hydrogen atom completing the tetravalent phosphorus center. The tetrafluoroborate (BF₄⁻) serves as the counterion.
Tributylphosphonium tetrafluoroborate appears as a white to off-white crystalline solid at room temperature. Its physical properties make it particularly useful for various chemical applications, especially as a precursor to the free phosphine ligand.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₈BF₄P |
Molecular Weight | 290.13 g/mol |
Physical State | Solid |
Appearance | White to off-white crystalline solid |
Melting Point | Higher than room temperature |
Solubility | Soluble in polar organic solvents such as acetonitrile, dichloromethane |
Irritant